molecular formula C11H12ClN3S B12727770 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- CAS No. 114058-92-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl-

Cat. No.: B12727770
CAS No.: 114058-92-3
M. Wt: 253.75 g/mol
InChI Key: HAPBZVDUNLZWPE-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl-: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring fused with a thione group, along with a chlorophenyl, ethyl, and methyl substituent.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology

In biological research, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in drug development .

Medicine

Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific biological targets are of particular interest in the design of new pharmaceuticals .

Industry

Industrially, the compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial activity, while the ethyl and methyl groups contribute to its stability and reactivity .

Properties

CAS No.

114058-92-3

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethyl-4-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H12ClN3S/c1-3-15-11(16)14(2)10(13-15)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3

InChI Key

HAPBZVDUNLZWPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N(C(=N1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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